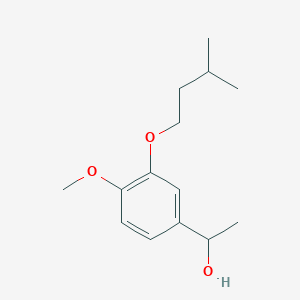

1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol

説明

1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol is a substituted phenylethanol derivative characterized by a phenyl ring with two distinct substituents: an isopentyloxy group (-O-(CH₂)₂CH(CH₃)₂) at the 3-position and a methoxy group (-OCH₃) at the 4-position, linked to an ethanol moiety (-CH₂CH₂OH).

特性

IUPAC Name |

1-[4-methoxy-3-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-10(2)7-8-17-14-9-12(11(3)15)5-6-13(14)16-4/h5-6,9-11,15H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTAEDPDKHCDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol typically starts from commercially available phenol derivatives. A common approach involves the alkylation of 4-methoxyphenol with isopentyl bromide under basic conditions to yield 3-(isopentyloxy)-4-methoxyphenol. This intermediate can be further treated with ethylmagnesium bromide (Grignard reagent) to introduce the ethanol group.

Reaction Conditions:

Alkylation: Basic conditions, typically using potassium carbonate in a suitable solvent like dimethylformamide (DMF)

Grignard reaction: Ethylmagnesium bromide in diethyl ether

Industrial Production Methods

Industrial production leverages large-scale reactors, optimized temperatures, and continuous flow systems to maximize yield and efficiency. Reagents are often introduced in a controlled manner to ensure consistent product quality.

化学反応の分析

Types of Reactions

1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol can undergo several types of chemical reactions:

Oxidation: Can be oxidized to the corresponding ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The alcohol group can be reduced using lithium aluminum hydride (LiAlH4).

Substitution: The methoxy and isopentyloxy groups are susceptible to nucleophilic substitution under specific conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane or potassium permanganate in aqueous solution

Reduction: LiAlH4 in ether solvents

Substitution: Sodium hydride (NaH) in DMF

Major Products Formed

Oxidation: Corresponding ketone or aldehyde

Reduction: Simplified alcohols with one or more groups reduced

Substitution: New compounds with replaced substituents

科学的研究の応用

1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol has found several applications across diverse fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, particularly in cellular studies.

Medicine: Explored for its pharmacological properties, including possible anti-inflammatory and analgesic effects.

Industry: Utilized in the manufacture of specialty chemicals and potentially as a precursor in the synthesis of performance materials.

作用機序

The compound’s effects arise from its ability to interact with specific molecular targets:

Molecular Targets: Enzymes and receptors involved in metabolic pathways

Pathways Involved: Inhibition of specific enzymes, leading to altered biochemical pathways and therapeutic effects

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituent type, position, and functional groups on the phenyl ring. Key examples include:

Pharmacological Activity Comparison

- Antioxidant Activity: Chalcone derivatives with methoxy and hydroxyl groups, such as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, exhibit IC₅₀ values < 10 μM in radical scavenging assays, attributed to resonance stabilization of phenolic radicals .

- Anti-inflammatory Activity: Piperazine-substituted chalcones (IC₅₀: 4.35–70.79 μM) demonstrate that meta-substitutions (e.g., iodine) reduce potency, while para-methoxy groups enhance activity . The isopentyloxy group in 1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol may sterically hinder receptor interactions compared to smaller substituents.

- Antimicrobial Activity: Thiosemicarbazones derived from 1-(4-methoxyphenyl)ethanone show moderate antimicrobial effects (MIC: 16–64 μg/mL), suggesting that the ethanol group in the target compound could modulate bioavailability .

Physicochemical Properties

- Solubility: The isopentyloxy group increases lipophilicity (logP ≈ 3.5 predicted) compared to 1-(4-Hydroxy-3-methoxyphenyl)ethanol (logP ≈ 1.8) .

- Stability : Ether linkages (e.g., isopentyloxy) are hydrolytically stable under physiological conditions, unlike ester-containing analogs .

生物活性

1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol is a phenolic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C14H20O3

- Molecular Weight : 236.31 g/mol

The structure consists of a methoxy group and an isopentyloxy substituent attached to a phenyl ethanol backbone, which may influence its biological properties.

Antioxidant Activity

Several studies have indicated that phenolic compounds exhibit significant antioxidant properties. The presence of the methoxy group in 1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol is believed to enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Study Findings : In vitro assays demonstrated that this compound effectively reduced the levels of reactive oxygen species (ROS) in cultured cells, suggesting its potential role as a protective agent against oxidative damage.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of chronic inflammation such as inflammatory bowel disease (IBD).

- Case Study : A study involving rats with TNBS-induced colitis showed that administration of the compound significantly reduced inflammatory markers and improved recovery rates of colon weight and overall health parameters .

Enzyme Inhibition

1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol has also been investigated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE).

- Inhibition Studies : The compound exhibited notable AChE inhibitory activity, with IC50 values indicating potency comparable to established inhibitors. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

The biological activities of 1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol can be attributed to several mechanisms:

- Antioxidant Mechanism : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Anti-inflammatory Mechanism : It modulates cytokine production and inhibits pathways associated with inflammation, such as NF-kB signaling.

- Enzyme Inhibition Mechanism : The structural configuration allows for effective binding to the active site of AChE, preventing acetylcholine breakdown and enhancing cholinergic signaling.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。